molecular formula C20H21N3O3 B10973834 N-(2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10973834
M. Wt: 351.4 g/mol
InChI Key: DYRIXKTZDUENLU-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring an oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole derivatives.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenoxy and acetamide groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O3/c1-13(2)19-22-20(26-23-19)15-8-10-16(11-9-15)25-12-18(24)21-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,21,24)

InChI Key

DYRIXKTZDUENLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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